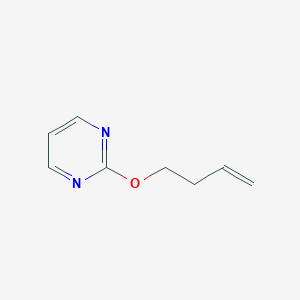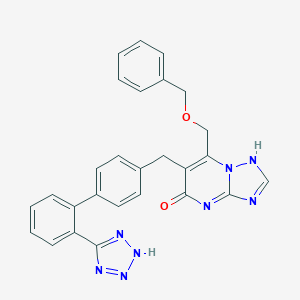
Bromure de tridecafluoroheptanoyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecafluoroheptanoyl bromide is a compound that falls within the realm of organofluorine chemistry. This field is known for the incorporation of fluorine atoms into organic molecules, which can significantly alter the physical and chemical properties of these compounds. Tridecafluoroheptanoyl bromide is widely used in scientific research due to its unique properties, making it an essential tool for various scientific studies.
Applications De Recherche Scientifique
Tridecafluoroheptanoyl bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various fluorinated compounds. In biology and medicine, it is utilized in the development of pharmaceuticals, particularly in the synthesis of glycosyl fluorides. These compounds have significant biological activity and are used in drug development. In industry, tridecafluoroheptanoyl bromide is used in the production of surfactants and other specialty chemicals.
Méthodes De Préparation
The synthesis of tridecafluoroheptanoyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of acetophenone in the presence of anhydrous aluminum chloride and ether. The bromine is added gradually to the cooled solution, and the reaction proceeds with the formation of the desired bromide compound . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Tridecafluoroheptanoyl bromide undergoes various types of chemical reactions, including substitution reactions. The bromine atom in the compound can be exchanged with fluorine in the presence of reagents like triethylamine trishydrofluoride. This exchange is particularly useful in the stereoselective synthesis of glycosyl fluorides, which are valuable in the development of pharmaceuticals and biologically active compounds. Other common reactions include oxidation and reduction, depending on the reagents and conditions used.
Mécanisme D'action
The mechanism of action for tridecafluoroheptanoyl bromide involves the reactivity of the bromine atom. This atom can participate in various chemical transformations, such as substitution reactions, where it is replaced by other atoms or groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Tridecafluoroheptanoyl bromide can be compared with other similar compounds, such as perfluoroheptanoic acid and tridecafluoroheptanoyl fluoride. These compounds share similar fluorinated structures but differ in their functional groups. Tridecafluoroheptanoyl bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Other similar compounds include perfluorocarboxylic acids and perfluorinated aldehydes, which are formed from the thermal degradation of fluoropolymers .
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMDGCKMRBEXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF13O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379827 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159623-34-4 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)




![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)

